molecular formula C22H21ClN2O2 B4792299 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

Cat. No. B4792299
M. Wt: 380.9 g/mol
InChI Key: ZKOZVSAOEBFPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a quinoline derivative that has shown potential in various applications, including as an antimalarial agent, anticancer drug, and as an inhibitor of protein kinases. In

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, studies have suggested that it acts by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In cancer cells, this compound inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. In malaria parasites, this compound leads to the accumulation of toxic heme, which ultimately leads to the death of the parasite. In cancer cells, this compound inhibits the activity of protein kinases, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its potent activity against malaria parasites and cancer cells. This makes it a promising candidate for the development of new antimalarial and anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One of the most promising directions is the development of new antimalarial and anticancer drugs based on this compound. Another direction is the further investigation of the mechanism of action of this compound, which could lead to the development of new treatments for malaria and cancer. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.

Scientific Research Applications

6-chloro-2-(2-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. One of the most promising applications is as an antimalarial agent. Studies have shown that this compound exhibits potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
In addition, this compound has also shown potential as an anticancer drug. Studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits potent inhibitory activity against protein kinases, which play a crucial role in the development and progression of cancer.

properties

IUPAC Name

[6-chloro-2-(2-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-2-27-21-8-4-3-7-16(21)20-14-18(22(26)25-11-5-6-12-25)17-13-15(23)9-10-19(17)24-20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOZVSAOEBFPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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